REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6]C(C#N)=[CH:4][N:3]=1.[CH3:10][Mg]Cl.Cl.C([O:16][CH2:17][CH3:18])C>>[C:17]([C:18]1[CH:6]=[CH:7][C:2]([Cl:1])=[N:3][CH:4]=1)(=[O:16])[CH3:10]
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Name
|
|
Quantity
|
31.91 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
ice water
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The red suspension is stirred for 14 h at RT
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 14 h at RT
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
Extraction with diethyl ether and methylene chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with MgSO4 and concentration
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC(=NC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |